N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide
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Overview
Description
N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an oxazole ring, a carboxamide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps. One common route includes the formation of the oxazole ring through cyclization reactions. The starting materials often include substituted phenyl compounds and appropriate amines. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of intermediates, purification processes, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide
- 2,2-dimethyl-1,3-propanediamine
- 2,2-dimethyl-1,3-propanediol
Uniqueness
This compound is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-6-8-13(9-11)15(17(3,4)5)19-16(20)14-12(2)21-10-18-14/h6-10,15H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLKVKIOQUPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C)NC(=O)C2=C(OC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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